molecular formula C15H22N2 B13874149 1-benzyl-1,8-Diazaspiro[4.5]decane

1-benzyl-1,8-Diazaspiro[4.5]decane

Cat. No.: B13874149
M. Wt: 230.35 g/mol
InChI Key: ZAEPPLWURQVYBR-UHFFFAOYSA-N
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Description

1-Benzyl-1,8-diazaspiro[4.5]decane is a spirocyclic compound featuring two nitrogen atoms within its bicyclic framework. The benzyl group at position 1 enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₆H₂₂N₂ (base form) or C₁₆H₂₃ClN₂O₂ for its hydrochloride salt (CAS: 1385696-68-3), with a molecular weight of 310.82 g/mol . The spiro[4.5]decane scaffold provides conformational rigidity, which is advantageous for optimizing receptor-binding selectivity in pharmacological applications. This compound is frequently utilized as a precursor in synthesizing modulators of ion channels, enzyme inhibitors, and crystallization inhibitors .

Properties

IUPAC Name

1-benzyl-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14(6-3-1)13-17-12-4-7-15(17)8-10-16-11-9-15/h1-3,5-6,16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEPPLWURQVYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,8-Diazaspiro[4.5]decane can be synthesized through a multi-step process. One common method involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the spirocyclic core or the benzyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,8-Diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the activation of downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 1-benzyl-1,8-diazaspiro[4.5]decane and analogous spirocyclic compounds:

Compound Name Key Substituents Molecular Weight (g/mol) CAS RN Primary Applications
This compound Benzyl at N1 310.82 (HCl salt) 1385696-68-3 Ion channel modulation, crystallization inhibition
8-Benzyl-2,8-diazaspiro[4.5]decane Benzyl at N8, additional N at position 2 274.36 (base) 1086394-95-7 Antiviral and anticancer research
1-Methyl-1,8-diazaspiro[4.5]decan-2-one Methyl at N1, ketone at position 2 206.28 (HCl salt) N/A Serotonin receptor targeting
1-Boc-1,8-diazaspiro[4.5]decane Boc-protected N1 298.39 (base) 1175510 Intermediate for peptide coupling
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane Fluorophenyl at N1, methyl at C7 316.37 (base) 1184918-56-6 Kinase inhibition

Pharmacological and Physicochemical Properties

  • Bioavailability : The hydrochloride salt of this compound exhibits moderate aqueous solubility (stable at 2–8°C), whereas fluorophenyl derivatives (e.g., 1-(3-fluorophenyl)-7-methyl variants) show enhanced membrane permeability due to increased lipophilicity .
  • Crystallization Inhibition: In assays measuring L-cystine crystallization inhibition, this compound derivatives demonstrated EC₅₀ values in the micromolar range (e.g., LH1753, a related compound, achieved 73% yield in synthesis and potent inhibitory activity) . Comparatively, non-benzylated analogs (e.g., 8-azaspiro[4.5]decan-1-one HCl) showed reduced efficacy, emphasizing the benzyl group’s role in target engagement .
  • Synthetic Accessibility : The synthesis of this compound typically involves reductive amination or amide coupling (e.g., using PyAOP/DIEA), achieving yields >70% . In contrast, fluorinated analogs require multistep protocols involving halogenated intermediates, lowering overall efficiency .

Thermodynamic Stability

Density functional theory (DFT) studies suggest that the benzyl group at N1 stabilizes the spirocyclic core via π-π stacking interactions, reducing ring strain compared to smaller substituents (e.g., methyl). This stability correlates with prolonged half-lives in metabolic assays .

Data Tables

Comparative Physicochemical Data

Property This compound HCl 8-Benzyl-2,8-Diazaspiro[4.5]decane 1-Boc-1,8-Diazaspiro[4.5]decane
Molecular Weight (g/mol) 310.82 274.36 298.39
Solubility (H₂O) 10 mM (in DMSO) Insoluble 25 mM (in THF)
Melting Point (°C) 198–202 145–148 89–92
LogP 2.8 3.1 1.9
Synthetic Yield (%) 73–85 60–75 80–90
Primary Suppliers GLPBIO, BLD Pharm J&K Scientific Capot Chemical

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